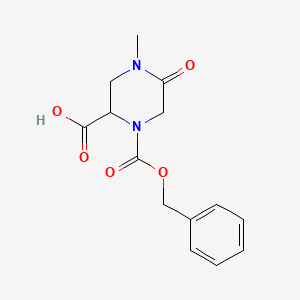![molecular formula C17H20N4O3 B2455558 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034516-35-1](/img/structure/B2455558.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound known for its intricate structure and potential applications in medicinal chemistry. This compound features a unique combination of a pyrrolopyridine ring, an isoxazole ring, and an amide functional group, making it a fascinating subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Stepwise Synthesis:
Reaction Conditions: : Typical conditions might include the use of strong bases (eg, sodium hydride) and polar aprotic solvents (eg, dimethylformamide) to facilitate the formation of the pyrrolopyridine ring
Industrial Production Methods
Industrial production methods may involve the optimization of the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and alternative solvents may be employed to enhance reaction rates and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the carbonyl groups within the pyrrolopyridine and isoxazole rings, potentially yielding alcohol derivatives.
Substitution: : The presence of reactive sites, such as the nitrogen atoms in the pyrrolopyridine ring, allows for substitution reactions with electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: : Aldehyde derivatives, carboxylic acids.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted pyrrolopyridine and isoxazole derivatives.
科学研究应用
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential, particularly as an anti-inflammatory or anticancer agent.
Industry: : Applied in the development of new materials or as a precursor in the manufacture of specialty chemicals.
作用机制
The compound's mechanism of action involves the interaction with specific molecular targets within the cell. For instance, it may bind to enzyme active sites or receptor proteins, modulating their activity. The detailed pathway may include:
Binding to Enzymes: : Inhibiting or activating enzymatic functions.
Receptor Interaction: : Altering signal transduction pathways.
Gene Expression: : Modulating the transcription of specific genes.
相似化合物的比较
Comparison with other compounds reveals the unique structural attributes and reactivity of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide:
Similar Compounds: : this compound analogs with modifications in the pyrrolopyridine or isoxazole rings.
Uniqueness: : Its distinct combination of structural features and functional groups that confer specific chemical reactivity and biological activity.
This compound stands out due to its potential versatility and utility in various scientific and industrial applications.
属性
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-20-8-5-13-6-9-21(17(23)15(13)20)10-7-18-16(22)14-11(2)19-24-12(14)3/h5-6,8-9H,4,7,10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLFSVZWMANJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
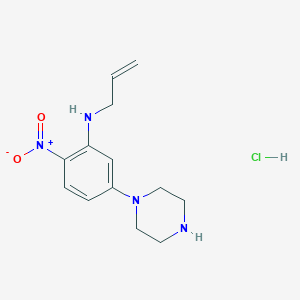
![(Z)-N'-hydroxy-1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2455476.png)
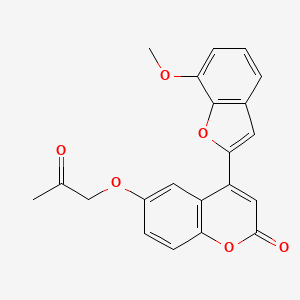
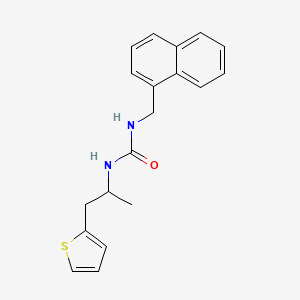
![3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2455483.png)
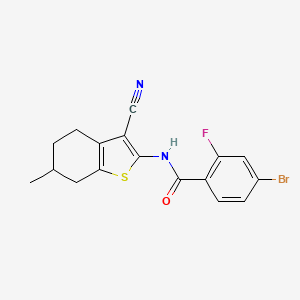
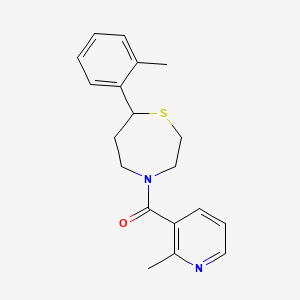
![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2455488.png)
![N-methyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2455489.png)
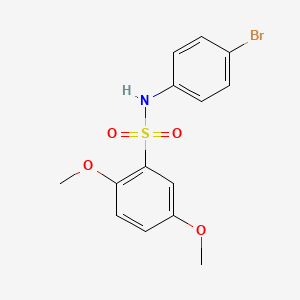
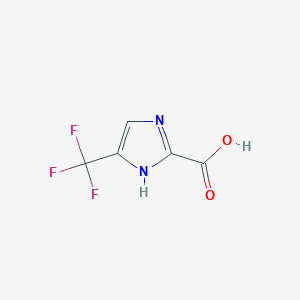
![2-(1,2-benzoxazol-3-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2455493.png)
![tert-Butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2455495.png)
